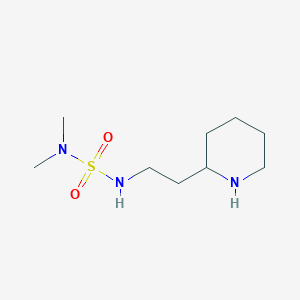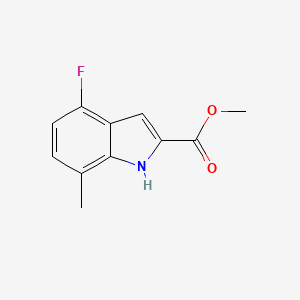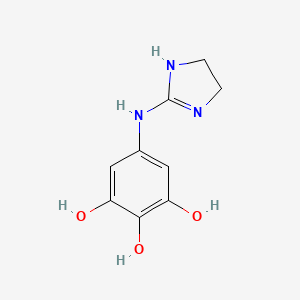![molecular formula C12H12O2 B12823567 4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B12823567.png)
4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings in drug design, offering enhanced solubility, metabolic stability, and reduced non-specific binding .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylbicyclo[111]pentane-2-carboxylic acid typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . The phenyl group can then be introduced via a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives often relies on scalable synthetic routes such as carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods allow for the efficient production of large quantities of the desired compounds.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioisostere in drug design, offering improved pharmacokinetic properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structure and stability.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid is primarily related to its ability to act as a bioisostere for para-substituted benzene rings. This allows it to mimic the geometry and substituent exit vectors of benzene rings while offering enhanced solubility, metabolic stability, and reduced non-specific binding . The compound interacts with molecular targets and pathways similar to those of its benzene ring counterparts, making it a valuable tool in drug design.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Shares the bicyclo[1.1.1]pentane core but lacks the phenyl group.
Bicyclo[1.1.1]pentane-2-carboxylic acid: Similar structure but without the phenyl substitution.
4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid: Another bicyclic compound with different ring structure and substituents.
Uniqueness
4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid is unique due to the presence of both the phenyl and carboxylic acid groups on the bicyclo[1.1.1]pentane scaffold. This combination imparts distinct physicochemical properties, making it a valuable compound in various scientific research applications.
Propiedades
Fórmula molecular |
C12H12O2 |
|---|---|
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
4-phenylbicyclo[1.1.1]pentane-2-carboxylic acid |
InChI |
InChI=1S/C12H12O2/c13-12(14)11-8-6-9(11)10(8)7-4-2-1-3-5-7/h1-5,8-11H,6H2,(H,13,14) |
Clave InChI |
APLQELYKZQIAJX-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C1C2C(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide](/img/structure/B12823486.png)
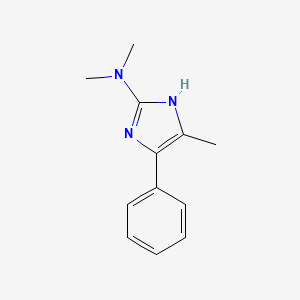

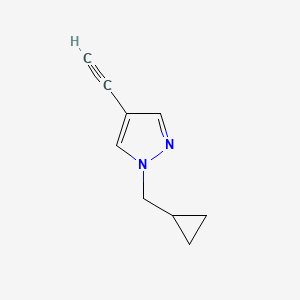
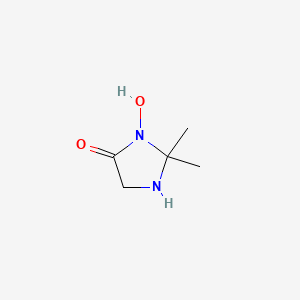
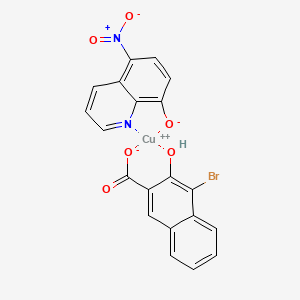
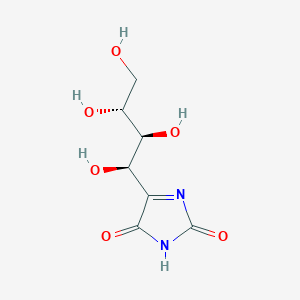

![Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methanol](/img/structure/B12823538.png)
![N,2-Dimethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12823542.png)
